Methazolamide
Overview
Description
Methazolamide is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase . It is a white crystalline powder, weakly acidic, and slightly soluble in water, alcohol, and acetone . It is used to lower pressure inside the eye (intraocular pressure) in people with certain types of glaucoma . Methazolamide is also used as a diuretic in people with congestive heart failure, to reduce the build-up of fluid in the body .
Molecular Structure Analysis
The chemical name for Methazolamide is N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide . Its molecular formula is C5H8N4O3S2 and it has a molecular weight of 236.26 .Chemical Reactions Analysis
Methazolamide is a potent inhibitor of carbonic anhydrase . It has a weak and transient diuretic effect, therefore its use results in an increase in urinary volume, with excretion of sodium, potassium, and chloride .Physical And Chemical Properties Analysis
Methazolamide is a white crystalline powder, weakly acidic, and slightly soluble in water, alcohol, and acetone . Its molecular formula is C5H8N4O3S2 and it has a molecular weight of 236.26 .Scientific Research Applications
Ophthalmological Applications
Methazolamide, a carbonic anhydrase inhibitor, has shown potential in various ophthalmological applications:
Treatment of Glaucoma
Methazolamide has been used in oral formulations to treat glaucoma, a condition characterized by increased intraocular pressure (IOP). It helps in lowering IOP by reducing aqueous humor secretion. Studies have shown that methazolamide, when formulated in aqueous solutions, is an effective topical agent for lowering IOP, potentially as active as other standard treatments like timolol (Fridriksdóttir, Loftsson, & Stefánsson, 1997).
Macular Edema in Retinitis Pigmentosa
Methazolamide has been studied for its efficacy in improving visual acuity and reducing macular edema in patients with retinitis pigmentosa. This condition involves chronic macular edema and can lead to visual impairment. Methazolamide treatment showed improvement in angiographic macular edema, indicating its potential application in ocular conditions involving edema (Fishman et al., 1994).
Eye Morphogenesis
Research using methazolamide to test its role in early eye morphogenesis found that its application could significantly reduce embryonic eye growth. This suggests a potential role for carbonic anhydrase activity in the early development of the eye (Linser & Plunkett, 1989).
Neurological Applications
Methazolamide has also been investigated for its potential neurological applications:
Neuroprotection in Ischemic Injury
Methazolamide, along with melatonin, has shown neuroprotective effects in experimental models of ischemic injury. These studies demonstrate methazolamide's ability to inhibit neuron apoptosis, reduce oxidative stress, and improve neurological outcomes in models of subarachnoid hemorrhage and cerebral ischemia (Wang et al., 2009).
Treatment of Essential Voice Tremor
Studies on the efficacy of methazolamide in treating essential voice tremor, a neurological condition affecting speech, showed limited usefulness. The drug was found to have some effect on frequency modulation in voice tremor but was associated with common side effects (Busenbark et al., 1996).
Pharmacological and Metabolic Studies
Methazolamide has been subject to various pharmacological and metabolic studies:
Pharmacokinetics in High Altitude
Research has shown that the pharmacokinetics of methazolamide significantly changes in rats after acute exposure to high altitude. This finding has implications for the clinical use of methazolamide in different altitude conditions, indicating a need for adjusted dosing strategies based on altitude exposure (Zhang Juan-hong, 2013).
Use in High-Altitude Illnesses
Methazolamide has been suggested as beneficial for the prevention and treatment of high-altitude illnesses. It can increase metabolic acidosis, improve oxygenation levels, and reduce reactive oxygen species production, which are crucial in managing conditions like acute mountain sickness. It also presents fewer side effects compared to similar drugs like acetazolamide (Lu, Zhang, & Jiang, 2020).
Effect on Muscle Fatigue
A study comparing methazolamide with acetazolamide found that methazolamide leads to less neuromuscular fatigue. This suggests potential benefits for clinical use where skeletal muscle function is a concern, such as in altitude illness prophylaxis (Dominelli et al., 2018).
Implications in Diabetes Treatment
Methazolamide has been evaluated for its safety and efficacy in patients with type 2 diabetes. A study found that it was associated with a reduction in HbA1c, rapid reduction in alanine aminotransferase, and weight loss in metformin-cotreated patients, suggesting its potential as a new intervention in diabetes management (Simpson et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSMHQXBMRNHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023281, DTXSID50901331 | |
Record name | Methazolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_433 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855821 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Methazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Methazolamide is a potent inhibitor of carbonic anhydrase. Inhibition of carbonic anhydrase in the ciliary processes of the eye decreases aqueous humor secretion, presumably by slowing the formation of bicarbonate ions with subsequent reduction in sodium and fluid transport., ANTICONVULSANT PROPERTIES...RESEMBLE THOSE OF CARBON DIOXIDE. IN ANIMALS, THEY ABOLISH THE TONIC EXTENSOR COMPONENT OF MAXIMAL ELECTROSHOCK CONVULSIONS, ELEVATE SEIZURE THRESHOLD, & PROTECT AGAINST AUDIOGENIC SEIZURES & THOSE PRODUCED BY WITHDRAWAL FROM HIGH CONCN OF CARBON DIOXIDE. /CARBONIC ANHYDRASE INHIBITORS/, MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF ENZYME CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE...IN ABSENCE OF ENZYME. /CARBONIC ANHYDRAS INHIBITORS/, MORE THAN 99% OF ENZYME ACTIVITY IN THE KIDNEY MUST BE INHIBITED BEFORE PHYSIOLOGICAL EFFECTS BECOME APPARENT. THE ENZYME ITSELF IS DOMINANT TISSUE COMPONENT TO WHICH THE INHIBITORS BECOME BOUND. /CARBONIC ANHYDRASE INHIBITORS/, FOLLOWING ADMIN OF ACETAZOLAMIDE, THE URINE VOLUME PROMPTLY INCR. NORMALLY ACIDIC PH BECOMES ALKALINE. URINARY CONCN OF BICARBONATE ANION INCR AND IS MATCHED BY SODIUM AND SUBSTANTIAL AMT OF POTASSIUM. /CARBONIC ANHYDRASE INHIBITORS/, ...THE DRUG HAS BEEN FOUND TO INHIBIT EPILEPTIC SEIZURES & TO DECR RATE OF SPINAL FLUID FORMATION. EXACT MECHANISMS BY WHICH CARBONIC ANHYDRASE INHIBITION IS RELATED TO THESE CHANGES IN FUNCTION ARE NOT CLEAR, & MULTIPLE FACTORS MAY BE INVOLVED. /CARBONIC ANHYDRASE INHIBITORS/ | |
Record name | Methazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00703 | |
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Record name | METHAZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methazolamide | |
Color/Form |
CRYSTALS FROM WATER | |
CAS RN |
554-57-4, 1164547-86-7 | |
Record name | Methazolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methazolamide [USP:INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554574 | |
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Record name | Methazolamide, (Z)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1164547867 | |
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Record name | Methazolamide | |
Source | DrugBank | |
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Record name | methazolamide | |
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Record name | Methazolamide | |
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Record name | Methazolamide | |
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Record name | METHAZOLAMIDE | |
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Record name | METHAZOLAMIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA43GW06P1 | |
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Record name | METHAZOLAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |
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Melting Point |
213-214 °C | |
Record name | Methazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHAZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Citations
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